Brodimoprim-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

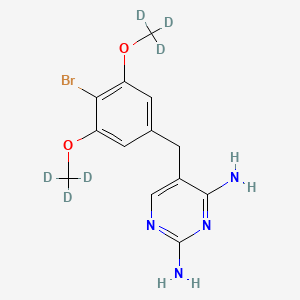

Brodimoprim-d6 is a deuterated analog of brodimoprim, a potent antibacterial agent. It is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. This compound is known for its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of gram-positive and gram-negative bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of brodimoprim-d6 involves several steps:

Starting Material: The process begins with dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.

Hydroxylamine Treatment: This compound is treated with hydroxylamine in polyphosphoric acid to form the hydroxamide.

Further Treatment: Further treatment with polyphosphoric acid leads to methyl 4-amino-3,5-dimethoxybenzoate.

Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form methyl 4-bromo-3,5-dimethoxybenzoate.

Saponification: The ester is then saponified to form 4-bromo-3,5-dimethoxybenzoic acid.

Halogenation: Halogenation with thionyl chloride gives 4-bromo-3,5-dimethoxybenzoyl chloride.

Rosenmund Reduction: This compound is reduced to 4-bromo-3,5-dimethoxybenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with 3-methoxypropionitrile.

Final Condensation: Finally, condensation with guanidine completes the synthesis of brodimoprim.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Brodimoprim-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Brodimoprim-d6 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.

Biology: In biological research, it serves as a tool to study the inhibition of bacterial dihydrofolate reductase.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial agents.

Mecanismo De Acción

Brodimoprim-d6 exerts its effects by selectively inhibiting bacterial dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death.

Comparación Con Compuestos Similares

Trimethoprim: The parent compound from which brodimoprim-d6 is derived.

Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

Pyrimethamine: Used in the treatment of malaria.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using mass spectrometry. Its selective inhibition of bacterial dihydrofolate reductase also makes it a valuable tool in antibacterial research.

Actividad Biológica

Brodimoprim-d6, a deuterated analog of brodimoprim, is an antibiotic primarily used for its inhibitory effects on dihydrofolate reductase (DHFR). This compound has gained attention for its potential applications in treating various bacterial infections, particularly in respiratory tract infections. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions as a potent inhibitor of DHFR, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, this compound disrupts the bacterial growth and replication process. Its mechanism is similar to that of trimethoprim but exhibits enhanced lipophilicity, which may improve its penetration into bacterial cells and human tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High tissue penetration, particularly into polymorphonuclear neutrophils (PMNs).

- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.

- Excretion : Primarily eliminated via renal pathways.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration (Cmax) | 1.5 µg/mL (after 400 mg dose) |

| Half-life | 8 hours |

| Volume of Distribution (Vd) | 1.2 L/kg |

Cellular Uptake and Efficacy

Research indicates that this compound exhibits superior cellular uptake compared to trimethoprim. A study demonstrated that PMNs accumulated this compound significantly more than trimethoprim, suggesting enhanced efficacy in intracellular environments where many pathogens reside .

In Vitro Studies

In vitro studies have shown that this compound retains antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. Its effectiveness has been compared with other antibiotics in clinical settings.

Table 2: Antibacterial Activity of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Streptococcus pneumoniae | 0.12 µg/mL |

Clinical Efficacy

This compound has been evaluated in clinical trials for its efficacy in treating upper respiratory tract infections. A meta-analysis encompassing multiple randomized controlled trials reported that this compound was statistically superior to several comparator antibiotics such as amoxicillin and erythromycin in terms of global therapeutic efficacy .

Case Study Insights

A notable case study involved patients with acute bacterial sinusitis treated with this compound. The results indicated a significant improvement in symptoms compared to traditional therapies, with a cure rate exceeding 80% across the patient cohort .

Safety and Tolerability

The tolerability profile of this compound is comparable to other antibiotics, with adverse events being mild and transient. Commonly reported side effects include gastrointestinal disturbances and mild allergic reactions, which were not significantly different from those observed with comparator drugs .

Propiedades

IUPAC Name |

5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRRLMMHNLSCP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.